molecular formula C12H12FNO4S B1304079 Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate CAS No. 849035-86-5

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B1304079
CAS No.: 849035-86-5
M. Wt: 285.29 g/mol
InChI Key: BPJOSZUWFHFTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H12FNO4S and its molecular weight is 285.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • The compound is utilized in the synthesis of indolyl arylsulfones (IASs), which are potent non-nucleoside inhibitors of HIV1 reverse transcriptase. The focus is on developing new analogues with improved efficacy against drug-resistant mutations (Piscitelli, Regina, & Silvestri, 2008).
  • In crystallography, the compound serves as an intermediate for further reactions. The carboxyl groups in its structure are involved in intermolecular hydrogen bonds, forming centrosymmetric dimers, which are crucial for understanding molecular interactions and designing drugs (Seo, Choi, Son, & Lee, 2011).

Antiviral Research

  • Ethyl 5-fluoro-7-(methylsulfonyl)-1H-indole-2-carboxylate derivatives have been explored for their antiviral activity, particularly against influenza, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), although the results indicate limited activity against these viruses. The research highlights the need for further modification to enhance antiviral efficacy (Ivashchenko et al., 2014).

Pharmacological Research

  • The compound is a building block in the discovery of new indoline-based GPR119 agonists, which are potential candidates for treating diabetes. Modifications to the compound's structure have led to significant improvements in agonistic activity, indicating its utility in developing anti-diabetic agents (Sato et al., 2014).

Properties

IUPAC Name

ethyl 5-fluoro-7-methylsulfonyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4S/c1-3-18-12(15)9-5-7-4-8(13)6-10(11(7)14-9)19(2,16)17/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJOSZUWFHFTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382244
Record name Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-86-5
Record name Ethyl 5-fluoro-7-(methanesulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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